5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group at the 1-position, a methyl group at the 5-position, and a carboxamide linker connected to a 4-sulfamoylphenethyl moiety. The sulfamoyl group (SO₂NH₂) provides strong hydrogen-bonding capacity, which may influence solubility and target binding interactions.
Properties
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S2/c1-12-17(23-24-25(12)19-22-15-4-2-3-5-16(15)29-19)18(26)21-11-10-13-6-8-14(9-7-13)30(20,27)28/h6-9H,2-5,10-11H2,1H3,(H,21,26)(H2,20,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKCCSSUXMFIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of triazole compounds often show enhanced activity against bacteria and fungi.
- Mechanism of Action : The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. This mechanism has been demonstrated in various studies focusing on related triazole compounds .
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Case Studies :
- A study conducted on similar triazole derivatives showed effective inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
- Another investigation highlighted the effectiveness of triazole compounds in treating infections caused by resistant bacterial strains, showcasing their potential in clinical settings .
Anticancer Potential
The anticancer properties of this compound are particularly promising. Triazoles have been recognized for their ability to induce apoptosis in cancer cells.
- Mechanism of Action : Triazole derivatives can interact with various targets within cancer cells, leading to cell cycle arrest and apoptosis. They may also modulate signaling pathways associated with cancer progression .
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Case Studies :
- Research involving similar compounds has shown significant cytotoxic effects against several cancer cell lines such as breast and colon cancer cells. For instance, a study reported that certain triazole derivatives reduced cell viability by over 70% at specific concentrations .
- Another study found that the combination of triazole compounds with traditional chemotherapeutics enhanced the overall efficacy of treatment regimens, suggesting a synergistic effect .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects.
- Mechanism of Action : The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
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Case Studies :
- A study demonstrated that related triazole compounds significantly reduced inflammation markers in animal models of arthritis, indicating their potential for treating inflammatory diseases .
- Furthermore, clinical trials are underway to evaluate the efficacy of these compounds in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibition of ergosterol synthesis | Effective against Candida albicans and Staphylococcus aureus |
| Anticancer | Induction of apoptosis | Significant cytotoxicity against breast and colon cancer cells |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation markers in arthritis models |
Chemical Reactions Analysis
Triazole Core
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Electrophilic Substitution : The N1 position of the triazole ring undergoes alkylation or arylation under basic conditions (e.g., K₂CO₃, DMF) .
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Hydrolysis : The carboxamide group (-CONH-) is stable under acidic conditions but hydrolyzes to carboxylic acid (-COOH) in strong bases (e.g., NaOH, 80°C) .
Sulfamoylphenethyl Group
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Nucleophilic Substitution : The sulfamoyl group participates in SN2 reactions with alkyl halides or epoxides, forming sulfonamide derivatives .
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Oxidation : The benzylic CH₂ in the phenethyl chain oxidizes to ketones under strong oxidizing agents (e.g., KMnO₄, H₂SO₄) .
Tetrahydrobenzothiazole Moiety
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Ring-Opening Reactions : The saturated thiazole ring undergoes ring-opening with nucleophiles (e.g., H₂O, NH₃) under acidic or thermal stress .
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Oxidation : Catalytic hydrogenation or peroxide treatment converts the tetrahydrobenzothiazole to its aromatic counterpart .
Table 2: Predicted Reactions and Mechanisms
Biological Interaction Pathways
The compound’s antiproliferative activity is linked to:
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DNA Intercalation : Planar triazole and benzothiazole regions intercalate with DNA base pairs, inducing strand breaks .
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Enzyme Inhibition : Sulfamoyl group acts as a transition-state analog for carbonic anhydrase or kinase targets .
Stability Under Physiological Conditions
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The compound’s 1,2,3-triazole core distinguishes it from the 1,2,4-triazole derivatives reported in (e.g., compounds [7–9]) . For instance, 1,2,4-triazoles in exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the 1,2,3-triazole in the target compound lacks sulfur in the triazole ring, precluding such tautomerism.
Substituent Analysis
- Tetrahydrobenzo[d]thiazol vs. Aromatic Thiazoles : The partially saturated tetrahydrobenzo[d]thiazol group in the target compound may confer greater conformational flexibility compared to aromatic thiazoles (e.g., thiazol-5-ylmethyl derivatives in –6) . This could enhance binding to flexible enzyme pockets.
- Sulfamoylphenethyl vs. Sulfonylphenyl Groups: The 4-sulfamoylphenethyl moiety (SO₂NH₂) in the target compound differs from the sulfonylphenyl groups (SO₂) in ’s 1,2,4-triazoles. The sulfamoyl group’s NH₂ moiety introduces additional hydrogen-bond donor capacity, which may improve solubility and target affinity compared to purely acceptor sulfonyl groups .
Spectral Data Comparison
Key spectral differences between the target compound and ’s analogs include:
Implications for Drug Design
- Bioisosteric Potential: The 1,2,3-triazole core may serve as a bioisostere for amide or ester groups, improving metabolic stability compared to 1,2,4-triazoles.
- Solubility and Permeability : The sulfamoyl group’s polarity could enhance aqueous solubility, while the tetrahydrobenzo[d]thiazol may balance lipophilicity for membrane penetration.
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[d]thiazole core, followed by triazole ring construction and carboxamide coupling. Key steps include:
- Core Formation : Cyclocondensation of cyclohexanone derivatives with sulfur and ammonia analogs to generate the 4,5,6,7-tetrahydrobenzo[d]thiazole moiety .
- Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole ring formation, as seen in analogous triazole-carboxamide syntheses .
- Carboxamide Coupling : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF or DCM, with careful pH control (pH 7–8) to avoid side reactions .
Optimization Tips : - Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize oxidation.
- Monitor reaction progress via TLC or HPLC. Adjust reflux time (e.g., 4–6 hours for CuAAC) and stoichiometric ratios (1:1.2 for azide:alkyne) to improve yield .
Basic: How should researchers characterize the compound’s structure and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at triazole-C5, sulfamoylphenethyl linkage). Compare peaks with analogous compounds (e.g., δ 2.5–3.0 ppm for tetrahydrobenzo-thiazole protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) and detect impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays, given the compound’s triazole-thiazole scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for marine-derived thiadiazoles .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .
Advanced: How can researchers investigate the mechanism of action (MoA) for this compound?
Methodological Answer:
A multi-disciplinary approach is essential:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of key binding residues) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment. Compare with known inhibitors to infer MoA .
Advanced: How can solubility and bioavailability challenges be addressed methodologically?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., PEG chains, sulfonate) at the phenethyl or triazole positions while monitoring potency via SAR studies .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes. Characterize stability via dynamic light scattering (DLS) and in vitro release assays .
- Pharmacokinetic Profiling : Conduct IV/PO studies in rodent models with LC-MS quantification. Adjust formulations based on AUC₀–₂₄ and Cₘₐₓ data .
Advanced: How to design structure-activity relationship (SAR) studies to enhance potency?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring, alkyl/aryl groups on the triazole). Use parallel synthesis for efficiency .
- Bioisosteric Replacement : Replace the sulfamoyl group with phosphonate or carboxylate moieties. Assess impact on target binding via SPR or ITC .
- Data Analysis : Employ multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with activity. Validate top candidates in secondary assays .
Advanced: How to resolve contradictions in reported biological data across studies?
Methodological Answer:
- Standardize Assays : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa), serum-free media, and incubation times (e.g., 48 hours) .
- Orthogonal Validation : Confirm activity with alternative methods (e.g., ATPase assays vs. cell viability for kinase inhibitors) .
- Meta-Analysis : Aggregate data from multiple labs using fixed/random-effects models. Identify confounding variables (e.g., solvent DMSO % or endotoxin levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
